(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate
Description
Structurally, it comprises a 3-chloro-5-(trifluoromethyl)pyridine moiety linked via a phenoxypropanoate backbone to a (2-chlorophenyl)methyl ester group. This compound shares similarities with commercial herbicides like haloxyfop-methyl but differs in the ester substituent, which influences its physicochemical and biological properties .
Properties
IUPAC Name |
(2-chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3NO2/c1-9(14-13(18)6-11(7-22-14)16(19,20)21)15(23)24-8-10-4-2-3-5-12(10)17/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTSWBWWRMNGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form (2-chlorophenyl)methanol.
Pyridine Derivative Formation:
Esterification Reaction: The final step involves the esterification of the chlorophenyl intermediate with the pyridine derivative under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts and Reagents: Use of specific catalysts to enhance reaction rates and yields.
Purification Steps: Including distillation, crystallization, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as hydroxide ions (OH-) or amines for substitution reactions.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting their activity.
Receptor Interaction: It may interact with cellular receptors, triggering a cascade of biochemical events.
Pathway Modulation: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Haloxyfop-Methyl (Methyl Ester Analogue)
Structural Differences :
- Ester Group : Haloxyfop-methyl (CAS 69806-40-2) features a simple methyl ester (CH₃), whereas the target compound replaces this with a bulky (2-chlorophenyl)methyl group (C₆H₄Cl-CH₂) .
- Molecular Weight : The (2-chlorophenyl)methyl substitution increases molecular weight (~444 g/mol vs. 375.73 g/mol for haloxyfop-methyl), affecting solubility and volatility .
Physicochemical Properties :
| Property | Target Compound (Estimated) | Haloxyfop-Methyl |
|---|---|---|
| Melting Point | ~60–65°C (predicted) | 55–57°C |
| LogP (Lipophilicity) | ~4.5 (higher) | 3.8 |
| Water Solubility | <1 mg/L (low) | 9.3 mg/L (20°C) |
Haloxyfop-R-Methyl (Enantiomeric Form)
- The R-enantiomer of haloxyfop-methyl (Dowco 453ME) shows superior herbicidal activity compared to the S-form . The target compound’s stereochemistry is undefined in available data, but enantiomeric purity could critically influence efficacy.
Haloxyfop Ethoxyethyl Ester
- This analogue (CAS 87237-61-2) replaces the methyl ester with an ethoxyethyl group, enhancing rainfastness . The (2-chlorophenyl)methyl group in the target compound may similarly resist hydrolysis but could increase soil adsorption, affecting field performance.
Fluopyram Intermediate (Pyridine Derivatives)
- 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine (CAS 117437-28-4), a fluopyram precursor, shares the pyridine core but lacks the phenoxypropanoate ester . This highlights the importance of the ester group in determining target specificity (herbicidal vs. fungicidal activity).
Research Findings and Implications
- Synthesis Challenges : The (2-chlorophenyl)methyl ester likely requires multi-step nucleophilic substitutions, similar to haloxyfop-methyl’s synthesis from 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine .
- The target compound’s chlorophenyl group may raise additional toxicological concerns, necessitating rigorous ecotoxicity studies.
- Patent Landscape: Trifluoromethylpyridine derivatives are heavily patented in agrochemicals (e.g., WO2018/177970, CN103814937), suggesting competitive innovation in this structural space .
Biological Activity
The compound (2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate is a complex organic molecule known for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 416.24 g/mol. The structure includes a chlorophenyl group, a trifluoromethyl-substituted pyridine, and a propanoate moiety, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H16Cl2F3N |
| Molecular Weight | 416.24 g/mol |
| CAS Number | 338420-91-0 |
| LogP | 5.06268 |
| PSA | 36.68 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Pyridine Intermediate : This involves halogenation and trifluoromethylation of pyridine derivatives.
- Esterification : The final step involves reacting the pyridine intermediate with appropriate acids or acid chlorides to form the ester linkage.
Antiproliferative Activity
Research has indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications on the chlorophenyl and pyridine functionalities have shown varying degrees of activity against phospholipase C, an enzyme implicated in cancer progression .
Case Study : A study demonstrated that specific analogues with modifications at the C-5 position of the pyridine ring exhibited enhanced activity compared to unmodified versions. This highlights the importance of structural modifications in developing effective antiproliferative agents.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A recent study found that derivatives containing the trifluoromethyl group displayed selective activity against Chlamydia species, indicating potential as a lead compound for developing new antimicrobial therapies .
Mechanism of Action : The presence of electron-withdrawing groups such as trifluoromethyl was crucial for enhancing antimicrobial efficacy, suggesting that these substituents may influence the compound's interaction with bacterial targets.
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies showed minimal toxicity towards mammalian cells at therapeutic concentrations, making it a promising candidate for further development in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
